Cas no 134069-82-2 (4-methylidene-3-(1-methylpropyl)-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one)

4-methylidene-3-(1-methylpropyl)-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one structure
134069-82-2 structure
Product name:4-methylidene-3-(1-methylpropyl)-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS No:134069-82-2
MF:C20H28N2O2
MW:328.448525428772
CID:1242885
PubChem ID:3077267

4-methylidene-3-(1-methylpropyl)-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-methylidene-3-(1-methylpropyl)-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • 3-butan-2-yl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • DTXSID50928407
    • 3-(Butan-2-yl)-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-butyl-4-methylene-8-(2-phenylethyl)-
    • 134069-82-2
    • 3-Butyl-4-methylene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one
    • Inchi: InChI=1S/C20H28N2O2/c1-4-16(2)22-17(3)20(24-19(22)23)11-14-21(15-12-20)13-10-18-8-6-5-7-9-18/h5-9,16H,3-4,10-15H2,1-2H3
    • InChI Key: KOJTVWYGQNXPOS-UHFFFAOYSA-N
    • SMILES: CCC(C)N1C(=C)C2(CCN(CC2)CCC3=CC=CC=C3)OC1=O

Computed Properties

  • Exact Mass: 328.215078140g/mol
  • Monoisotopic Mass: 328.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 32.8Ų

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